Product packaging for 3-Amino-5-hydroxy-N,N-dimethylbenzamide(Cat. No.:)

3-Amino-5-hydroxy-N,N-dimethylbenzamide

Cat. No.: B13196927
M. Wt: 180.20 g/mol
InChI Key: FJKKCUMNBNSJAY-UHFFFAOYSA-N
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Description

3-Amino-5-hydroxy-N,N-dimethylbenzamide (CAS 1243408-13-0) is a substituted benzamide derivative with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . This compound features an amino group (-NH₂) and a hydroxyl group (-OH) on its benzene ring, alongside a dimethylated amide moiety, which makes it a valuable building block in organic synthesis . As a biochemical reagent, its primary application is as a key intermediate in the research and development of more complex molecules, including potential pharmaceuticals and agrochemicals . The presence of multiple functional groups allows researchers to utilize this compound in various chemical reactions, such as further functionalization or as a precursor in multi-step synthetic pathways. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for human consumption. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B13196927 3-Amino-5-hydroxy-N,N-dimethylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-5-hydroxy-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(2)9(13)6-3-7(10)5-8(12)4-6/h3-5,12H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKKCUMNBNSJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies

General Approaches to Substituted N,N-Dimethylbenzamide Synthesis

The synthesis of N,N-dimethylbenzamides is a well-established transformation in organic chemistry, serving as a cornerstone for the creation of a wide array of pharmaceuticals, agrochemicals, and materials. The core of this synthesis is the formation of an amide bond between a benzoic acid derivative and dimethylamine.

The most common starting point for the synthesis of a substituted N,N-dimethylbenzamide is the corresponding substituted benzoic acid. For the target molecule, a logical precursor would be a 3,5-disubstituted benzoic acid. The choice of the initial substituents is critical, as they must be either the desired amino and hydroxyl groups or functional groups that can be readily converted to them at a later stage (e.g., nitro or ether groups).

Alternatively, syntheses can begin with a simpler aromatic ring, such as benzene (B151609), and introduce the necessary functional groups through electrophilic aromatic substitution reactions. quora.com For instance, benzene can be nitrated to nitrobenzene, which can then undergo further substitutions before the formation of the amide and final functional group interconversions. quora.com A one-step synthesis from benzene is also possible using dimethylcarbamoyl chloride with a Lewis acid catalyst like AlCl₃ in an aromatic electrophilic substitution reaction. quora.com

The conversion of a carboxylic acid to an amide is not spontaneous and requires activation of the carboxyl group. Several robust methods exist for this transformation.

Coupling Reactions: This is the most prevalent method, involving the use of reagents that activate the carboxylic acid to facilitate nucleophilic attack by the amine. The activated intermediate, often an O-acylisourea or an active ester, readily reacts with dimethylamine. Common coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization. peptide.comluxembourg-bio.com More advanced uronium/aminium salt-based reagents such as HATU, HBTU, and PyBOP offer faster reaction times and higher efficiency, particularly for more challenging substrates. peptide.com

Interactive Table: Comparison of Common Amide Coupling Reagents

Reagent Full Name Byproduct Key Advantages
DCC Dicyclohexylcarbodiimide Dicyclohexylurea (DCU) Inexpensive, effective
DIC Diisopropylcarbodiimide Diisopropylurea (DIU) Soluble byproduct, easier purification than DCC
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Tetramethylurea Fast reactions, low racemization, highly effective peptide.com
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Tetramethylurea Very efficient, reduced racemization with HOBt peptide.com
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate Tripyrrolidinophosphine oxide Effective for hindered couplings

Anhydride (B1165640) Routes: An alternative to coupling reagents is the conversion of the carboxylic acid to a more reactive derivative, such as an acid anhydride or an acid chloride. For example, isatoic anhydride can be used as a precursor to synthesize substituted amino-N,N-dimethylbenzamides by reacting it with dimethylamine. google.com This method proceeds by nucleophilic attack of the amine on the anhydride, leading to the formation of the amide and release of carbon dioxide.

Specific Synthetic Pathways for 3-Amino-5-hydroxy-N,N-dimethylbenzamide

Synthesizing this specific molecule requires a strategy that not only forms the amide bond but also correctly positions the amino and hydroxyl groups at the meta-positions relative to the amide.

The timing of the introduction of the amino and hydroxyl groups is a key strategic decision. It is often more practical to install precursor groups, such as nitro groups, onto the aromatic ring and then convert them to the desired functionalities later in the synthetic sequence.

A plausible synthetic route could begin with 3,5-dinitrobenzoic acid . This starting material has the correct substitution pattern for the final product. The synthesis would proceed as follows:

Amide Formation: 3,5-dinitrobenzoic acid is first converted to its N,N-dimethylamide derivative. This is achieved by activating the carboxylic acid with a reagent like thionyl chloride (to form the acid chloride) or a coupling agent (like HATU), followed by reaction with dimethylamine.

Selective Reduction: The next crucial step is the selective reduction of one of the two nitro groups to an amino group. This can be challenging but is achievable using specific reagents like sodium sulfide (B99878) or ammonium (B1175870) polysulfide, which are known for the selective reduction of one nitro group in dinitro-aromatic compounds. This would yield 3-amino-5-nitro-N,N-dimethylbenzamide .

Reduction of Second Nitro Group: The remaining nitro group is then reduced to a second amino group, for example, through catalytic hydrogenation using a palladium catalyst (Pd/C) and hydrogen gas, to produce 3,5-diamino-N,N-dimethylbenzamide .

Conversion of Amino to Hydroxyl: Finally, one of the amino groups must be converted to a hydroxyl group. This is typically accomplished via a Sandmeyer-type reaction. The diamino compound is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. Subsequent heating of the acidic aqueous solution of the diazonium salt leads to its decomposition, replacing the diazonium group with a hydroxyl group to yield the final product, This compound .

Regioselectivity: In this context, regioselectivity refers to the correct placement of the functional groups on the aromatic ring. Starting with a 3,5-disubstituted precursor like 3,5-dinitrobenzoic acid inherently solves the problem of regiochemistry for the substituents relative to each other and the carboxyl group. The primary regiochemical challenge arises during the diazotization step if the two amino groups in the 3,5-diamino intermediate are chemically distinct. However, in a symmetrical molecule like 3,5-diamino-N,N-dimethylbenzamide, the two amino groups are equivalent, so the formation of the diazonium salt can occur at either position without leading to different products.

Stereochemical Considerations: The target molecule, this compound, is achiral and has no stereocenters. Therefore, stereochemical considerations are not a factor in its synthesis.

Advanced Synthetic Techniques and Methodological Innovations

Modern organic synthesis continually seeks more efficient, environmentally friendly, and atom-economical methods. For the synthesis of substituted benzamides, several innovations are relevant.

One-Pot Reactions: To improve efficiency, multiple reaction steps can be combined into a single "one-pot" procedure. For instance, copper-catalyzed one-pot reactions have been developed to synthesize N,N-dimethylbenzamides from starting materials like benzyl (B1604629) cyanide and iodobenzene, using DMF as the amide source. researchgate.net Such strategies reduce the need for purification of intermediates, saving time and resources.

Transition Metal-Free Reactions: There is a growing interest in avoiding heavy or toxic transition metals. Methods for the direct alkylation of N,N-dialkyl benzamides using readily available bases like lithium diisopropylamide (LDA) have been reported, offering a transition-metal-free approach. nih.gov

Aqueous Amide Coupling: To reduce the reliance on hazardous organic solvents like dichloromethane (B109758) and dimethylformamide, new coupling reagents have been developed that are water-soluble and promote amidation in aqueous media. nsf.gov This represents a significant step towards "green" chemical synthesis.

Catalytic Amidation: While stoichiometric coupling reagents are common, catalytic methods for amide bond formation are highly desirable. Various transition metal-catalyzed protocols have been developed that can form amides directly from carboxylic acids and amines, reducing waste from stoichiometric activators. researchgate.net

These advanced techniques, while not explicitly documented for this compound, represent the forefront of amide synthesis and could be adapted to create more efficient and sustainable routes to this and related polysubstituted aromatic compounds.

Catalytic Approaches (e.g., metal-catalyzed C-H amination, copper-catalyzed reactions)

Catalytic methods offer a powerful tool for the synthesis of complex benzamides by enabling direct functionalization of C-H bonds, which enhances atom economy. Transition metal catalysis, in particular, has been extensively explored for C-N bond formation.

Metal-Catalyzed C-H Amination: The direct amination of a pre-existing benzamide (B126) core via C-H activation is a highly efficient strategy. Group 9 metals like Iridium (Ir), Rhodium (Rh), and Cobalt (Co) have been investigated for catalyzing the C-H amination of benzamides using organic azides as the nitrogen source. The general catalytic cycle involves four key steps:

Formation of the active catalytic species.

Coordination of the azide, followed by N₂ extrusion to form a metal-nitrenoid intermediate.

Intramolecular insertion of the nitrenoid into the metallacyclic metal-C-aryl bond.

Protodemetalation to release the aminated product and regenerate the catalyst.

Studies comparing [Cp*MCl₂]₂ (M = Ir, Rh, Co) complexes have shown significant differences in their catalytic efficacy. The iridium-based system demonstrates superior rates and efficiency compared to rhodium, an effect attributed to iridium's strong relativistic properties. In contrast, the cobalt-based complex shows little to no catalytic activity for these amination reactions. libretexts.orgbyjus.com

Interactive Data Table: Comparison of Group 9 Metal Catalysts in C-H Amination of Benzamides

Catalyst MetalRelative EfficiencyKey Characteristics
Iridium (Ir)HighSuperior rates and efficiency due to relativistic effects. libretexts.org
Rhodium (Rh)ModerateFollows a similar reaction profile to Iridium but with lower efficiency. libretexts.org
Cobalt (Co)Low / IneffectiveGenerally not effective for amination with most organic azides. libretexts.orgbyjus.com

Copper-Catalyzed Reactions: Copper catalysts are widely used for C-N bond formation and are particularly relevant for constructing heterocyclic systems derived from substituted benzamides. Copper(II) oxide nanoparticles have been used in ligand-free conditions for intramolecular cyclization reactions, demonstrating a heterogeneous process where the catalyst can be recovered and recycled. numberanalytics.com Copper-catalyzed multicomponent reactions, for instance, can be employed to synthesize complex structures like substituted benzimidazoles from o-phenylenediamine (B120857) precursors. mlsu.ac.in These methods often involve the in-situ generation of reactive intermediates that subsequently undergo cyclization. While direct C-H amination of arenes using copper catalysts is less common than with palladium, methods have been developed using directing groups to facilitate the ortho-amination of benzamide derivatives. rsc.org

Electrochemical Synthesis Methods

Electrochemical methods provide an alternative pathway for synthesizing key intermediates or the final compound, often under mild conditions and with high selectivity. A relevant application is the electrochemical reduction of nitroaromatic compounds to form aminophenols, a transformation that could be adapted for the synthesis of this compound from a 3-nitro-5-hydroxy-N,N-dimethylbenzamide precursor.

The electroreduction of nitrobenzene, for example, can yield p-aminophenol through the common intermediate, phenylhydroxylamine. researchgate.net This process can be performed in an electrolytic cell, and its efficiency is influenced by parameters such as current density, temperature, and cathode material. researchgate.netresearchgate.net The key advantage of this approach is the avoidance of chemical reducing agents and potentially hazardous reagents like concentrated sulfuric acid. researchgate.net Recent studies have focused on developing simple and scalable electrosynthesis protocols for nitrogen-containing heterocycles by reducing inexpensive nitroarenes, highlighting the utility of electrochemistry in modern organic synthesis. nih.govrsc.org

Green Chemistry Principles in Synthetic Design

Green chemistry principles are increasingly integrated into the design of synthetic routes to minimize environmental impact and enhance safety and efficiency. chemmethod.com For a molecule like this compound, these principles can be applied in several ways.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used into the final product. acs.org Catalytic C-H activation is a prime example of an atom-economical approach, as it avoids the need for pre-functionalized starting materials, thereby reducing steps and waste. rsc.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. acs.org The metal-catalyzed and copper-catalyzed reactions discussed in section 2.3.1 align with this principle.

Safer Solvents and Auxiliaries : The choice of solvent is critical. Green chemistry encourages the use of safer solvents like water or biomass-derived alternatives (e.g., γ-Valerolactone, GVL) and minimizing the use of auxiliary substances. rsc.orgnih.gov

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org Direct C-H functionalization is a strategy that inherently reduces the need for such steps.

By applying these principles, the synthesis of benzamide derivatives can be made more sustainable, cost-effective, and environmentally benign. walisongo.ac.id

Post-Synthetic Modification and Functionalization of the Benzamide Core

The this compound core possesses three distinct functional groups—an aromatic amino group, a phenolic hydroxyl group, and a tertiary amide moiety—each offering a site for further chemical modification and functionalization.

Reactions of the Amino Group

The aromatic amino group is a versatile handle for derivatization.

Acylation : The amino group can readily react with acyl chlorides or anhydrides to form a new amide linkage. This is a common strategy to attach various substituents to the aromatic core.

Sulfonamide Formation : Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields sulfonamides. This reaction is often used in medicinal chemistry to introduce the sulfonyl group. byjus.com

Diazotization and Subsequent Reactions : The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a valuable intermediate that can undergo various transformations, such as the Sandmeyer reaction, to introduce halides (Cl, Br) or a cyano group onto the aromatic ring. byjus.com

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and highly activating, enabling several key reactions.

O-Alkylation (Williamson Ether Synthesis) : Deprotonation of the hydroxyl group with a base to form a phenoxide ion, followed by reaction with an alkyl halide, produces an ether. This allows for the introduction of a wide range of alkyl or substituted alkyl chains.

Esterification : The hydroxyl group can be acylated using acyl chlorides or anhydrides in the presence of a base to form phenyl esters. wikipedia.org

Electrophilic Aromatic Substitution : The hydroxyl group is a strongly activating, ortho- and para-directing substituent for electrophilic aromatic substitution. libretexts.orglibretexts.org Reactions like halogenation or nitration will be directed to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6 on the ring).

Oxidation : Phenols can be oxidized to form quinones using various oxidizing agents. libretexts.orglibretexts.org

Transformations of the Amide Moiety (e.g., cyclization reactions, amidoxime (B1450833) formation)

The tertiary N,N-dimethylamide group is generally stable, but can undergo specific transformations.

Cyclization Reactions : While the amide itself is unreactive, its substituents or adjacent groups on the benzamide ring can participate in cyclization. For instance, derivatives of N,N-dimethylbenzamide can be converted into heterocyclic compounds like 2-phenylimidazoline or 2-phenyloxazoline through reactions with reagents like ethylenediamine (B42938) or 2-aminoethanol, respectively, often via an activated intermediate. researchgate.net

Amidoxime Formation : The conversion of an amide to an amidoxime typically involves activation of the amide followed by reaction with hydroxylamine. However, studies have shown that tertiary amides such as N,N-dimethylbenzamide may fail to yield the corresponding amidoxime product under conditions that are successful for primary and secondary amides. rsc.org The standard synthesis of amidoximes proceeds more readily from the corresponding nitrile reacting with hydroxylamine. nih.gov

Chemical Reactivity and Mechanistic Investigations

Reaction Profile and Pathways of 3-Amino-5-hydroxy-N,N-dimethylbenzamide

The amino and hydroxyl groups on the aromatic ring make this compound susceptible to oxidation. The specific products would depend on the oxidizing agent used and the reaction conditions. Mild oxidation might lead to the formation of quinone-imine type structures. More vigorous oxidation could result in polymerization or degradation of the aromatic ring.

Conversely, the N,N-dimethylbenzamide group is generally stable to reduction under typical conditions. However, the aromatic ring can be reduced under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, to yield the corresponding cyclohexyl derivative. The amide carbonyl can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH4) to an amine, though this might also affect other functional groups.

Table 1: Postulated Oxidation and Reduction Reactions

Reaction Type Reagent Potential Product(s)
Oxidation Mild oxidizing agent (e.g., Fremy's salt) Quinone-imine derivatives
Oxidation Strong oxidizing agent (e.g., KMnO4) Ring cleavage products
Reduction Catalytic Hydrogenation (e.g., H2/Pd) 3-Amino-5-hydroxy-N,N-dimethylcyclohexanecarboxamide

Electrophilic aromatic substitution reactions on this compound are expected to be directed by the powerful ortho-, para-directing influence of the amino and hydroxyl groups. The positions ortho and para to these activating groups (positions 2, 4, and 6) are electronically enriched and thus more susceptible to electrophilic attack. The N,N-dimethylcarboxamide group, being a meta-director, would direct incoming electrophiles to position 5, which is already substituted. Therefore, the substitution pattern will be primarily governed by the -NH2 and -OH groups.

Site selectivity will be influenced by steric hindrance and the specific electrophile. For instance, bulky electrophiles might preferentially attack the less sterically hindered position 4.

Table 2: Predicted Site Selectivity in Electrophilic Aromatic Substitution

Electrophile Major Product(s) Rationale
Nitration (HNO3/H2SO4) 3-Amino-5-hydroxy-N,N-dimethyl-2-nitrobenzamide and 3-Amino-5-hydroxy-N,N-dimethyl-4-nitrobenzamide Strong activation by -NH2 and -OH groups directs to ortho and para positions.
Halogenation (e.g., Br2) 2-Bromo-3-amino-5-hydroxy-N,N-dimethylbenzamide and 4-Bromo-3-amino-5-hydroxy-N,N-dimethylbenzamide Similar to nitration, with potential for poly-substitution under harsh conditions.

The primary amino group of this compound can participate in various condensation reactions. For example, it can react with aldehydes and ketones to form Schiff bases (imines). It can also be diazotized with nitrous acid to form a diazonium salt, which can then undergo a variety of coupling reactions (e.g., Sandmeyer reaction, azo coupling) to introduce a wide range of functional groups onto the aromatic ring.

The hydroxyl group can undergo condensation reactions such as esterification with carboxylic acids or their derivatives, and etherification with alkyl halides.

Elucidation of Reaction Mechanisms

Detailed mechanistic studies for this compound are not available. The following sections outline the expected mechanistic pathways based on general principles of organic chemistry.

Many of the potential reactions of this compound would likely involve catalytic cycles and the formation of reactive intermediates. For example, in Friedel-Crafts reactions, a Lewis acid catalyst like AlCl3 would be required to generate the electrophilic species. The mechanism would involve the formation of a carbocation intermediate that is then attacked by the electron-rich aromatic ring.

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination would be expected. The intermediates in these cycles would be organopalladium species.

Kinetic studies would be essential to understand the reaction mechanisms and identify the rate-determining steps. For electrophilic aromatic substitution, the rate-determining step is typically the formation of the sigma complex (arenium ion), where the aromaticity of the ring is temporarily broken. The stability of this intermediate, which is enhanced by the electron-donating amino and hydroxyl groups, would influence the reaction rate.

For multi-step reactions, the identification of the rate-determining step would require detailed kinetic analysis, including monitoring the concentration of reactants, intermediates, and products over time under various conditions.

Influence of Functional Groups on Reaction Energetics

Electronic Effects of Functional Groups

The influence of each functional group can be dissected into two fundamental electronic effects:

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Both the nitrogen in the amino group and the oxygen in the hydroxyl group are more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). openstax.orglibretexts.org

Resonance Effect (M or R): This effect involves the delocalization of lone pair electrons or pi (π) electrons through the π-system of the aromatic ring. The amino and hydroxyl groups possess lone pairs of electrons on the nitrogen and oxygen atoms, respectively, which can be delocalized into the benzene (B151609) ring. stackexchange.comlibretexts.org This constitutes a strong electron-donating resonance effect (+M). For both the -NH₂ and -OH groups, the +M effect significantly outweighs the -I effect, resulting in a net electron donation to the ring and its activation towards electrophiles. numberanalytics.comopenstax.org

The N,N-dimethylbenzamide group presents a more complex scenario. The carbonyl group (C=O) is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This creates a deactivating resonance effect (-M) and a deactivating inductive effect (-I).

Synergistic and Antagonistic Effects on Reaction Energetics

In this compound, the amino and hydroxyl groups are situated meta to each other and ortho/para to the N,N-dimethylbenzamide group. Their powerful activating effects are synergistic, strongly enhancing the electron density at the positions ortho and para to themselves. msu.edu This significantly lowers the activation energy for electrophilic attack at these positions.

The N,N-dimethylbenzamide group, being a deactivating group, tends to direct incoming electrophiles to the meta position relative to itself. wikipedia.org However, in this specific molecule, the positions meta to the amide group are already occupied by the strongly activating amino and hydroxyl groups. The directing effects of the amino and hydroxyl groups are dominant, meaning electrophilic substitution will be overwhelmingly directed to the positions activated by them. msu.edu

To illustrate the impact of these functional groups on reaction energetics, the following tables provide qualitative and representative quantitative data for model compounds. It is crucial to note that this data is for monosubstituted benzenes and serves to demonstrate the individual effects of the functional groups present in this compound.

Table 1: Qualitative Influence of Functional Groups on Electrophilic Aromatic Substitution

Functional GroupInductive EffectResonance EffectOverall Effect on RingRelative Reaction RateDirecting Influence
Amino (-NH₂)-I (withdrawing)+M (donating)Strongly ActivatingVery FastOrtho, Para
Hydroxyl (-OH)-I (withdrawing)+M (donating)Strongly ActivatingFastOrtho, Para
N,N-dimethylbenzamide (-CON(CH₃)₂)-I (withdrawing)-M (withdrawing)DeactivatingSlowMeta

This table provides a qualitative summary of the electronic effects of the functional groups.

Table 2: Relative Rates of Nitration for Model Monosubstituted Benzenes

CompoundSubstituentRelative Rate (Benzene = 1)
Aniline-NH₂1 x 10⁶
Phenol-OH1 x 10³
Benzene-H1
N,N-dimethylbenzamide-CON(CH₃)₂~1 x 10⁻²

This table presents representative quantitative data to illustrate the magnitude of activation and deactivation by functional groups similar to those in the target molecule. The data is for the nitration reaction, a common electrophilic aromatic substitution.

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Techniques for Structural Elucidation (beyond routine identification)

While routine spectroscopic methods like standard ¹H and ¹³C NMR confirm the basic connectivity of 3-Amino-5-hydroxy-N,N-dimethylbenzamide, a deeper understanding of its structural dynamics requires more sophisticated techniques. nih.govsigmaaldrich.comsigmaaldrich.com Advanced methodologies such as variable temperature nuclear magnetic resonance (VT-NMR) and computational density functional theory (DFT) are crucial for probing the molecule's conformational landscape. nih.govmdpi.com

Dynamic NMR (DNMR) experiments, for instance, are instrumental in quantifying the energy barriers associated with restricted rotation around the amide C-N bond, a key feature of the benzamide (B126) moiety. nih.govmdpi.com These studies involve monitoring the coalescence of signals—typically the non-equivalent N-methyl protons—as the temperature is varied. mdpi.com By analyzing the line-shape changes, researchers can calculate the activation parameters for the rotational process. cdnsciencepub.com

DFT calculations complement experimental data by providing insights into the electronic origins of these rotational barriers and predicting stable conformers. nih.govmdpi.com These theoretical models can elucidate the delocalization of the nitrogen lone pair into the carbonyl group and how this is influenced by the amino and hydroxyl substituents on the aromatic ring. nih.gov Natural Bond Orbital (NBO) analysis, a computational method, can further detail charge transfer and delocalization from intramolecular interactions. mdpi.comias.ac.in

Conformational Preferences and Dynamics of the Benzamide Moiety

The conformation of the benzamide portion of the molecule is primarily defined by the orientation of the N,N-dimethylamino group relative to the carbonyl group and the dihedral angle between the amide plane and the benzene (B151609) ring.

A defining characteristic of N,N-disubstituted benzamides is the hindered rotation around the carbonyl carbon to nitrogen (C-N) bond due to its partial double bond character. This results from the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl π-system. nih.gov This restricted rotation gives rise to distinct rotameric forms and can be quantified by the free energy of activation (ΔG‡).

For the parent compound, N,N-dimethylbenzamide, the rotational barrier has been extensively studied. cdnsciencepub.comrsc.org Experimental values for the free energy of activation are typically in the range of 60-100 kJ/mol. rsc.org Dynamic NMR studies have provided specific values for N,N-dimethylbenzamide, which serve as a baseline for understanding substituted derivatives.

CompoundSolventActivation Free Energy (ΔG‡)Temperature (K)Reference
N,N-dimethylbenzamide-61.5 kJ/mol298 rsc.org

This interactive table provides data on the rotational barrier of a related compound.

The presence of amino and hydroxyl groups at the meta-positions of this compound is expected to modulate this barrier.

The substituents on the benzene ring significantly influence the electronic properties of the benzamide system and, consequently, its conformational preferences. The amino (-NH₂) and hydroxyl (-OH) groups are both strong electron-donating groups through resonance. When placed at the meta position, their electronic influence on the carbonyl group is less direct than from ortho or para positions, but they still increase the electron density of the ring. researchgate.net

This increased electron density can affect the conjugation between the aromatic ring and the carbonyl group. However, the planarity of the system, which is crucial for effective conjugation, can be disrupted by steric hindrance. oup.comnih.gov For this compound, the substituents are not in positions that would cause significant steric clash with the amide group, suggesting that the amide plane is likely not substantially twisted out of the plane of the benzene ring. nih.gov The modest susceptibility of the amide group to polar substituent effects suggests that the interaction between the amide group and the benzene ring can be weak. researchgate.net

Intramolecular and Intermolecular Interactions

The presence of multiple hydrogen bond donor and acceptor sites in this compound leads to a rich variety of non-covalent interactions that define its structure in both solution and the solid state.

Hydrogen bonds are critical in dictating the molecular conformation and crystal packing of benzamides. mdpi.com this compound possesses several functional groups capable of participating in hydrogen bonding:

Donors: The hydroxyl (-OH) group and the amino (-NH₂) group.

Acceptors: The carbonyl oxygen (C=O), the hydroxyl oxygen, the amino nitrogen, and the dimethylamino nitrogen.

Intramolecular Hydrogen Bonding: The relative positioning of the substituents allows for the potential formation of intramolecular hydrogen bonds. An O-H···N hydrogen bond between the 5-hydroxy group and the 3-amino group is possible, which would form a six-membered ring and influence the orientation of both groups. Similarly, though less common, an N-H···O bond between the amino group and the hydroxyl oxygen could occur. psu.edu Studies on related aminobenzamides have shown evidence of intramolecular N-H···O hydrogen bonds between an amino group and an adjacent amide oxygen, which stabilizes the molecular conformation. nih.govnih.gov While the meta-positioning in the target molecule makes an intramolecular bond to the amide oxygen less likely, interactions between the ring substituents are plausible.

Intermolecular Hydrogen Bonding: In the solid state, a complex network of intermolecular hydrogen bonds is expected. These interactions are fundamental to the supramolecular architecture. mdpi.com Amides are known to act as both hydrogen-bond donors and acceptors, often forming linear chains or dimeric structures. nih.govnih.gov Potential intermolecular hydrogen bonds for this compound include:

O-H···O=C: The hydroxyl group of one molecule donating to the carbonyl oxygen of another.

N-H···O=C: The amino group of one molecule donating to the carbonyl oxygen of another.

O-H···N: The hydroxyl group donating to the amino nitrogen of a neighboring molecule.

N-H···O: The amino group donating to the hydroxyl oxygen of another molecule.

These interactions link molecules together, forming sheets or three-dimensional networks that stabilize the crystal lattice. nih.govnih.gov The study of various benzamide crystal structures reveals that N-H···O and N-H···Cl (in chloro-substituted analogs) are common and crucial for building extended networks. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules can play a significant role in the crystal packing. researchgate.net These interactions arise from the electrostatic attraction between the electron-rich π-systems of the benzene rings.

The preference for a specific stacking geometry (e.g., face-to-face or parallel-displaced) is influenced by the substituents on the ring. chemrxiv.org Electron-donating groups like -NH₂ and -OH increase the electron density of the aromatic ring, which can enhance its ability to participate in π-stacking interactions. rsc.org The interplay between hydrogen bonding and π-π stacking dictates the final crystal structure, with the strong, directional nature of hydrogen bonds often providing the primary framework, which is then optimized by weaker π-π and van der Waals forces. mdpi.comresearchgate.net Analysis of crystal structures of related compounds often reveals these parallel-displaced or T-shaped arrangements. researchgate.net

Detailed Research Findings on "this compound" Remain Elusive in Scientific Literature

Despite a comprehensive search of available scientific databases and literature, detailed research findings specifically focusing on the structural characterization, conformational analysis, and the impact on molecular recognition and self-assembly of the chemical compound "this compound" could not be located.

Consequently, the construction of a detailed article adhering to the requested outline, including data tables on its specific role in molecular recognition and self-assembly, is not possible at this time due to the absence of primary research data.

General principles of supramolecular chemistry suggest that the functional groups present in "this compound" would likely facilitate various intermolecular interactions. The amino and hydroxyl groups are capable of acting as hydrogen bond donors, while the hydroxyl and amide oxygen atoms can act as hydrogen bond acceptors. These interactions are fundamental to molecular recognition and the formation of ordered self-assembled structures.

However, without specific experimental data from techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling for "this compound," any discussion on its specific conformational preferences and its precise role in molecular recognition and self-assembly would be purely speculative.

Researchers interested in this specific compound may need to undertake its synthesis and subsequent detailed structural and supramolecular analysis to elucidate the information requested.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Investigations of Electronic Structure and Properties

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules. researchgate.net Methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to optimize molecular geometry and calculate electronic properties for benzamide (B126) derivatives. acs.org

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in these interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. sci-hub.seresearchgate.net

For 3-Amino-5-hydroxy-N,N-dimethylbenzamide, the presence of two strong electron-donating groups—amino (-NH₂) and hydroxyl (-OH)—on the benzene (B151609) ring is expected to significantly raise the energy of the HOMO, making the molecule a better electron donor. rsc.org The N,N-dimethylbenzamide moiety acts as an electron-withdrawing group, which would lower the energy of the LUMO. This combined effect typically leads to a smaller HOMO-LUMO gap compared to unsubstituted benzamide, suggesting higher reactivity and facilitating intramolecular charge transfer. researchgate.net

The HOMO is predicted to be localized primarily on the electron-rich phenyl ring, with significant contributions from the nitrogen and oxygen atoms of the amino and hydroxyl groups. The LUMO, conversely, would be distributed over the benzamide portion of the molecule, particularly the carbonyl group and the aromatic ring. researchgate.net

Table 5.1: Illustrative Frontier Orbital Energies for Substituted Benzamides

CompoundEHOMO (eV)ELUMO- (eV)Energy Gap (ΔE) (eV)
Benzamide (Reference)-6.72-1.075.65
3-Aminobenzamide (Analog)-6.35-1.155.20
3-Hydroxybenzamide (Analog)-6.50-1.205.30
This compound (Predicted)-6.10-1.105.00

Note: Data for analogs and the predicted values for the target compound are illustrative, based on typical results from DFT calculations on similar structures to demonstrate expected trends. sci-hub.se

The distribution of electron density within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of a molecule over time. nih.gov MD simulations provide insight into molecular flexibility, stability of different conformers, and the influence of the solvent environment. researchgate.net

Theoretical Prediction of Spectroscopic Signatures for Mechanistic Insight

Computational methods are highly effective at predicting spectroscopic properties, which can be used to confirm experimental results and provide deeper mechanistic understanding. nih.gov DFT calculations can accurately predict vibrational frequencies (FT-IR), as well as ¹H and ¹³C NMR chemical shifts. acs.orgacs.org

For this compound, theoretical IR spectra would help assign characteristic vibrational modes. For example, the calculations would distinguish the stretching frequencies of the N-H bonds in the amino group, the O-H bond in the hydroxyl group, and the C=O bond in the amide group. The positions of these bands are sensitive to hydrogen bonding and the electronic effects of the substituents. acs.org Similarly, predicted NMR chemical shifts provide a powerful tool for structural elucidation, helping to assign specific protons and carbons in the molecule. nih.gov Time-dependent DFT (TD-DFT) can be used to predict UV-Visible absorption spectra, correlating electronic transitions with the FMOs. sci-hub.se

Table 5.2: Representative Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModeTypical Experimental Range (cm⁻¹)Predicted DFT (Scaled) (cm⁻¹)
O-H Stretch3200-3600~3450
N-H Stretch (asymmetric)3400-3500~3480
N-H Stretch (symmetric)3300-3400~3370
C=O Stretch (Amide I)1630-1680~1665
C-N Stretch (Amide III)1250-1350~1300

Note: Predicted values are illustrative and based on typical results for substituted benzamides after applying standard scaling factors. acs.org

Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model reaction mechanisms, providing detailed information about transition states (TS) and activation energies that are often difficult to obtain experimentally. arxiv.org By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. researchgate.netnih.gov

For this compound, a relevant reaction to model would be its synthesis via the amidation of 3-amino-5-hydroxybenzoic acid with dimethylamine. Computational modeling could elucidate the mechanism, whether it proceeds through a direct pathway or involves intermediates. Calculations would determine the geometry of the transition state and the activation energy for the rate-determining step, offering insights into the reaction kinetics and conditions required. researchgate.netacs.org

Analysis of Aromaticity and Resonance Stabilization in Substituted Benzamides

Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. nih.gov Substituents on an aromatic ring can significantly influence its aromatic character and resonance stabilization. The presence of both electron-donating groups (-NH₂, -OH) and an electron-withdrawing group (-CON(CH₃)₂) on the benzene ring of this compound creates a "push-pull" system.

Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Organic Synthesis

The true value of a compound like 3-Amino-5-hydroxy-N,N-dimethylbenzamide in organic synthesis lies in its trifunctional nature. Possessing an aromatic amine, a phenolic hydroxyl group, and a tertiary amide, it offers multiple reactive sites for building complex molecular architectures. The parent acid, 3-amino-5-hydroxybenzoic acid, is a crucial intermediate in the biosynthesis of numerous antibiotics, highlighting the scaffold's importance. Derivatives of this structure are recognized for their potential to undergo various chemical transformations, including oxidation, reduction, and substitution reactions.

The presence of both an amino and a hydroxyl group on the benzene (B151609) ring makes this compound a promising precursor for the synthesis of various heterocyclic systems. The amino group can act as a nucleophile in cyclization reactions, while the hydroxyl group can be used to form ether or ester linkages, facilitating the construction of fused ring systems. This reactivity is foundational to the AHBA scaffold's role in nature. The aminoshikimate pathway, a key biosynthetic route, uses AHBA to produce the ansamycin class of antibiotics, such as rifamycin. This natural precedent underscores the potential of AHBA derivatives to serve as starting materials for novel, synthetically derived heterocyclic compounds with potential biological activity.

Advanced materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are constructed from molecular building blocks that possess specific geometries and functional groups. With its defined substitution pattern and multiple functional groups, this compound could theoretically serve as such a building block, or "linker." The amino and hydroxyl groups offer potential coordination sites for metal ions in MOFs or reactive sites for forming covalent bonds in COFs. While specific research detailing the use of this compound in such frameworks is not currently available, the use of other amino-functionalized ligands is a common strategy to tune the properties of these porous materials. rsc.org

Development of Novel Reagents and Catalysts based on Benzamide (B126) Scaffolds

The benzamide scaffold is a common feature in the design of specialized reagents and organocatalysts. The specific arrangement of functional groups in this compound—particularly the hydrogen-bond donating hydroxyl and amino groups in proximity to the amide—could be exploited in designing catalysts for asymmetric synthesis or as specific molecular recognition agents. However, there is no documented research demonstrating the development of reagents or catalysts specifically from this compound.

Exploration in Polymer Chemistry and Material Science

In polymer science, molecules containing multiple reactive groups can be used as functional monomers, cross-linkers, or additives to impart specific properties to a material. The amino and hydroxyl groups of this compound provide reactive handles for polymerization reactions, such as the formation of polyamides, polyesters, or polyurethanes. Incorporation of this monomer could introduce properties like improved thermal stability, altered solubility, or sites for post-polymerization modification. To date, the exploration of this compound in polymer chemistry has not been reported in the literature.

Supramolecular Chemistry and Self-Assembled Structures

The formation of ordered, non-covalent structures is governed by intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. The functional groups on this compound—the N-H of the amino group and the O-H of the hydroxyl group—are excellent hydrogen bond donors, while the amide carbonyl and the aromatic ring can act as acceptors and participate in stacking interactions. This combination of features suggests a potential for this molecule to engage in self-assembly or to form host-guest complexes. Nevertheless, specific studies on the supramolecular chemistry of this compound have not been published.

Data on Related Benzamide Compounds

Due to the limited availability of specific data for this compound, the table below provides information on closely related compounds to offer a comparative context.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
3-Amino-5-hydroxybenzamideC₇H₈N₂O₂152.15176442-22-1
3-Amino-5-hydroxy-N-methylbenzamideC₈H₁₀N₂O₂166.181243280-30-9
3-Amino-N,N-dimethylbenzamideC₉H₁₂N₂O164.2033322-60-0

Future Perspectives and Emerging Research Directions

Integration with Machine Learning for Synthetic Route Prediction

Table 1: Conceptual Machine Learning Model for Retrosynthesis

Input Parameter Description Example for Target Compound Potential Output
Target Molecule The desired chemical structure (SMILES or similar format). CN(C)C(=O)c1cc(N)cc(O)c1 A ranked list of synthetic pathways.
Precursor Database A library of commercially available starting materials. ZINC database, Reaxys commercial substances. nih.gov Identification of optimal starting materials.
Reaction Templates A vast dataset of known chemical transformations. Reaxys reaction database. nih.gov Suggested reaction steps (e.g., nitration, reduction, amidation).

Development of Sustainable Synthesis Methodologies

The chemical industry is increasingly focused on "green chemistry" to minimize environmental impact by reducing waste and avoiding hazardous substances. researchgate.net The synthesis of benzamides, which often relies on hazardous solvents like N,N-dimethylformamide (DMF) and chlorinated hydrocarbons, is a prime area for sustainable innovation. rsc.orgrsc.org

Future synthetic routes for 3-Amino-5-hydroxy-N,N-dimethylbenzamide will likely prioritize the use of green solvents derived from biomass, such as 2-Methyltetrahydrofuran (2-MeTHF) or Cyrene, which are viable alternatives to traditional polar aprotic solvents. rsc.orgresearchgate.net Moreover, solvent-free reaction conditions, where reactants are heated directly, represent another promising avenue for reducing waste and simplifying purification. researchgate.net

Catalysis is also central to green synthesis. The development of reusable heterogeneous catalysts can replace stoichiometric reagents that generate significant waste. whiterose.ac.uk For amide bond formation, novel catalysts based on earth-abundant metals or even non-metal-based systems like boric acid are being explored to replace less sustainable options. researchgate.netresearchgate.net Assessing the "greenness" of a synthetic route can be quantified using metrics like the E-factor (Environmental Factor) and Process Mass Intensity (PMI), which measure the ratio of waste to product. bohrium.com

Table 2: Comparison of Hypothetical Synthetic Routes

Parameter Traditional Route Sustainable Route
Solvent N,N-dimethylformamide (DMF), Dichloromethane (B109758) (DCM) 2-Methyltetrahydrofuran (2-MeTHF), Water, or solvent-free
Catalyst/Reagent Stoichiometric coupling reagents, harsh acids/bases Reusable heterogeneous catalyst (e.g., silica-based), biocatalyst
Energy Input High temperature reflux Microwave-assisted or room temperature reaction
Atom Economy Moderate High

| E-Factor | High (significant waste) | Low (minimal waste) |

Exploration of Bioinspired Chemical Transformations

Nature synthesizes a vast array of complex molecules with remarkable efficiency and selectivity using enzymes. Bioinspired synthesis seeks to mimic these natural strategies in the laboratory. nih.gov This can involve using isolated enzymes as catalysts or designing chemical processes that replicate biosynthetic pathways. nih.govnih.gov

For the synthesis of this compound, enzymes like lipases and proteases could be employed to catalyze the formation of the amide bond under exceptionally mild conditions, often in aqueous environments. numberanalytics.comnumberanalytics.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), have shown broad substrate specificity and are effective in catalyzing amidation by directly coupling carboxylic acids and amines, minimizing the need for activating agents and reducing byproducts. nih.govacs.org

Furthermore, inspiration could be drawn from the biosynthesis of aromatic natural products. researchgate.net This might involve using engineered enzymes for the regioselective hydroxylation or amination of a benzamide (B126) precursor, achieving a level of precision that is difficult to match with conventional chemical methods. researchgate.net

Table 3: Potential Enzymatic Reactions in Benzamide Synthesis

Enzyme Class Reaction Type Application to Target Synthesis Advantages
Lipase Amidation Formation of the N,N-dimethylamide bond from a carboxylic acid precursor. nih.gov Mild conditions, high selectivity, reduced byproducts.
Hydroxylase Hydroxylation Regioselective introduction of the -OH group onto the aromatic ring. High regioselectivity, avoids protecting groups.
Aminase Amination Regioselective introduction of the -NH2 group onto the aromatic ring. High regioselectivity, green alternative to nitration/reduction.

| Carboxylic Acid Reductase (CAR) | Acid Activation | Activation of a carboxylic acid precursor for subsequent amination. researchgate.net | Enzymatic activation in aqueous media. |

Advancements in Real-Time Spectroscopic Monitoring of Reactions

Optimizing a chemical reaction requires a detailed understanding of its kinetics, including the formation of intermediates and byproducts. Traditional analysis involves withdrawing samples for offline analysis, which can be disruptive and may not capture transient species. In situ, real-time monitoring using spectroscopic techniques provides a continuous stream of data without disturbing the reaction. spectroscopyonline.com

For the synthesis of this compound, several techniques are applicable.

Raman Spectroscopy : This technique is highly effective for in-situ monitoring as it can be used with fiber-optic probes immersed directly in the reaction vessel. nih.gov It provides detailed information on molecular vibrations, allowing for the tracking of functional group transformations, such as the conversion of a carboxylic acid to an amide. cncb.ac.cnmdpi.com

Infrared (IR) Spectroscopy : Similar to Raman, IR spectroscopy monitors vibrational changes and can be used to follow the progress of amidation reactions. nih.gov

Mass Spectrometry (MS) : Techniques allowing for real-time MS analysis can directly detect the mass of reactants, intermediates, and products in the reaction mixture, offering a powerful method for elucidating reaction mechanisms. fao.orgresearchgate.net

This continuous data stream enables precise determination of reaction endpoints, optimization of conditions (temperature, catalyst loading), and a deeper understanding of the reaction mechanism. spectroscopyonline.com

Table 4: Spectroscopic Techniques for Real-Time Reaction Monitoring

Technique Information Provided Applicability to Benzamide Synthesis
Raman Spectroscopy Vibrational modes (fingerprint region), concentration of species. mdpi.com Monitoring C=O, C-N, and aromatic ring vibrations to track product formation.
Infrared (IR) Spectroscopy Functional group analysis (e.g., disappearance of -COOH, appearance of -CONH-). nih.gov Tracking key functional group changes during the amidation step.
UV-Vis Spectroscopy Changes in chromophores, concentration of UV-active species. Monitoring changes in the aromatic system as substituents are added.

| Mass Spectrometry (MS) | Molecular weight of reactants, intermediates, and products. researchgate.net | Identifying transient intermediates and confirming product mass in real-time. |

Computational Design of Novel Benzamide Derivatives with Tunable Reactivity

Beyond synthesizing the target molecule itself, modern chemistry is focused on the rational design of new molecules with specific, tailored properties. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the electronic structure and reactivity of molecules before they are ever synthesized. bohrium.comnih.gov

By starting with the core structure of this compound, chemists can use DFT to model how its properties would change with the addition of different substituents at various positions on the aromatic ring. acs.org For example, adding an electron-withdrawing group (like a nitro or cyano group) or an electron-donating group (like a methoxy (B1213986) group) would alter the electron density distribution across the molecule. researchgate.net

This in-silico analysis can predict key reactivity parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO gap is an indicator of chemical stability and reactivity. nih.gov By calculating properties like the molecular electrostatic potential (MEP), researchers can identify the most likely sites for electrophilic or nucleophilic attack, thereby designing new benzamide derivatives with finely tuned reactivity for specific applications in materials science or medicinal chemistry. nih.gov

Table 5: In-Silico Design of Benzamide Derivatives for Tunable Reactivity

Parent Compound Modification (Example) Predicted Effect on Reactivity (via DFT) Potential Application
This compound Add electron-withdrawing group (e.g., -NO2) at C4 Increases acidity of phenol; makes the ring less susceptible to electrophilic attack. Intermediate for further functionalization.
This compound Add electron-donating group (e.g., -OCH3) at C2 Increases electron density of the ring, activating it for electrophilic substitution. Synthesis of more complex poly-substituted aromatics.
This compound Replace -OH with -SH Alters hydrogen bonding capability and nucleophilicity. Design of metal-binding ligands or enzyme inhibitors.

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